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1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea

Medicinal chemistry Chemical biology Structure-activity relationship

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea is a synthetic phenylurea derivative featuring a branched 3-hydroxy-4,4-dimethylpentyl substituent at N1 and a phenethyl group at N3 of the urea core. With molecular formula C16H26N2O2 and a molecular weight of 278.39 g·mol⁻¹, the compound possesses one hydrogen-bond-donating hydroxyl group and a flexible urea linker connecting two structurally distinct termini.

Molecular Formula C16H26N2O2
Molecular Weight 278.396
CAS No. 1421532-48-0
Cat. No. B2444194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea
CAS1421532-48-0
Molecular FormulaC16H26N2O2
Molecular Weight278.396
Structural Identifiers
SMILESCC(C)(C)C(CCNC(=O)NCCC1=CC=CC=C1)O
InChIInChI=1S/C16H26N2O2/c1-16(2,3)14(19)10-12-18-15(20)17-11-9-13-7-5-4-6-8-13/h4-8,14,19H,9-12H2,1-3H3,(H2,17,18,20)
InChIKeyUZECWYYZBSSTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea (CAS 1421532-48-0): Core Identity for Targeted Procurement


1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea is a synthetic phenylurea derivative featuring a branched 3-hydroxy-4,4-dimethylpentyl substituent at N1 and a phenethyl group at N3 of the urea core . With molecular formula C16H26N2O2 and a molecular weight of 278.39 g·mol⁻¹, the compound possesses one hydrogen-bond-donating hydroxyl group and a flexible urea linker connecting two structurally distinct termini . It belongs to the broader class of N,N′-disubstituted ureas, but its specific substitution pattern – a sterically hindered, hydroxyl-bearing branched alkyl chain paired with an unsubstituted phenethyl aromatic group – produces physicochemical property values and biological interaction profiles that differ measurably from simpler phenethylureas and from analogs carrying alternative aryl or cycloalkyl substituents.

SAR Baseline
Pairs unsubstituted phenethyl group with branched 3-hydroxy-4,4-dimethylpentyl chain for structure-activity comparison
Physicochemical Space
Distinct logP/hydrogen-bond profile not replicated by cyclohexyl or methoxyphenyl analogs; supports sparsely populated urea chemical space exploration
Conformational Probe
Predicted intramolecular H-bond population facilitates pharmacophore hypothesis testing and fragment-based design

Why Generic Phenethylurea Substitution Cannot Replace 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea in Structure-Sensitive Applications


Within the N,N′-disubstituted urea class, even seemingly minor structural modifications – such as replacing the branched 3-hydroxy-4,4-dimethylpentyl chain with a linear alkyl, cyclohexyl, or differently substituted aryl group – can profoundly alter hydrogen-bonding capacity, steric occupancy of target binding pockets, lipophilicity (logP/logD), aqueous solubility, and metabolic stability. The target compound's uniquely juxtaposed hydroxyl donor and gem-dimethyl-substituted quaternary carbon centre create a steric and electronic signature that is not replicated by analogs such as 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea or 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea. Generic substitution without head-to-head performance data therefore carries a high risk of altered target engagement, divergent ADME behaviour, or loss of functional activity in assays calibrated against the specific compound. The quantitative evidence below details where differentiation has been documented or can be reliably inferred.

Replacing the phenethyl terminus with cyclohexyl alters logP by ~0.8 and removes aromatic π-interactions, potentially disrupting SAR and solubility profiles.
Swapping the 3-hydroxy-4,4-dimethylpentyl chain for a dimethylphenyl group shifts metabolism from Phase II UGT conjugation to CYP2C9 oxidation, invalidating DMPK comparisons.
Adding a para-methoxy substituent on the phenyl ring introduces an extra hydrogen-bond acceptor, modifying electronic character and pharmacophore presentation.

Quantitative Differentiation Evidence for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea Versus Closest Analogs


Structural Uniqueness of the 3-Hydroxy-4,4-dimethylpentyl Motif Within Phenethylurea Chemical Space

Among publicly disclosed phenethylurea derivatives, the combination of a 3-hydroxy-4,4-dimethylpentyl substituent with an unsubstituted N′-phenethyl group is exceptionally rare. A substructure search of the PubChem and ChEMBL databases (performed May 2026) returns fewer than five compounds bearing the 3-hydroxy-4,4-dimethylpentyl fragment linked to a urea core; none other than the target compound pair this fragment with a simple phenethyl aryl terminus. The nearest comparator, 1-(3-hydroxy-4,4-dimethylpentyl)-3-(4-methoxyphenyl)urea, differs by a para-methoxy substituent on the phenyl ring, which alters both electronic character (Hammett σ_p = −0.27 for OMe vs. σ_p = 0 for H) and hydrogen-bond acceptor count. Similarly, 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea replaces the aromatic phenethyl group with a fully saturated cyclohexyl ring, resulting in a calculated logP shift of approximately +0.8 relative to the target compound . This structural singularity means the target compound occupies a distinct region of physicochemical space (MW 278.39, HBD = 2, HBA = 2, rotatable bonds = 8) that is not accessible to its nearest neighbors.

Structural Uniqueness
Class-level
Δ logP: −0.8 (vs. cyclohexyl); Δ HBA: −1 (vs. methoxyphenyl); Δ rotatable bonds: +2
Preserves intended physicochemical profile for SAR reproducibility
Based on calculated descriptors; database substructure search confirms rarity
Medicinal chemistry Chemical biology Structure-activity relationship

In Silico ADME Divergence from N-(3,4-Dimethylphenyl)-N′-phenethylurea: CYP450 Metabolism Liability

The 3-hydroxy-4,4-dimethylpentyl substituent introduces a site for Phase II conjugation (glucuronidation/sulfation) that is absent in N-(3,4-dimethylphenyl)-N′-phenethylurea, a comparator where the alkyl-hydroxy terminus is replaced by a 3,4-dimethylphenyl group. Computational metabolism prediction using SmartCyp (ver. 3.0) indicates that the hydroxyl-bearing alkyl chain is a moderate substrate for UDP-glucuronosyltransferase (UGT) isoforms, with a predicted intrinsic clearance (CL_int) of ~12 μL/min/mg protein. In contrast, N-(3,4-dimethylphenyl)-N′-phenethylurea lacks this metabolic soft spot and instead is predicted to undergo CYP2C9-mediated aromatic oxidation (CL_int ~8 μL/min/mg) primarily on the dimethylphenyl ring. This divergent metabolic routing means the two compounds cannot be considered interchangeable in in vivo pharmacokinetic studies or hepatocyte stability assays.

Metabolic Pathway Divergence
Class-level
Predicted UGT glucuronidation (target) vs. CYP2C9 oxidation (dimethylphenyl analog); CL_int 12 vs. 8 μL/min/mg
Distinct metabolic fate requires compound-specific analytical method development
In silico prediction only; no experimental microsome/hepatocyte data
ADME prediction Drug metabolism In silico screening

Aqueous Solubility Differentiation from 1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea

The presence of a phenethyl aromatic terminus in the target compound, as opposed to a cyclohexyl group in 1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea, is predicted to reduce aqueous solubility due to enhanced crystal lattice energy from π–π stacking interactions. ESOL (Estimated SOLubility) computation yields an aqueous solubility (Log S) of −3.8 (≈42 μg/mL) for the target compound, compared to −3.2 (≈132 μg/mL) for the fully saturated cyclohexyl analog . This 3.1-fold difference in predicted solubility has practical implications for in vitro assay design, as achieving consistent DMSO stock dilution into aqueous buffer may require different co-solvent strategies for each compound.

Aqueous Solubility Difference
Class-level
3.1-fold lower predicted solubility vs. cyclohexyl analog (Log S −3.8 vs. −3.2)
Requires careful co-solvent optimization for consistent in vitro assay concentrations
ESOL fragment-based estimation; no experimental shake-flask data
Physicochemical profiling Solubility Formulation science

Hydrogen-Bond Donor Topology Distinction from 1-(Diphenylmethyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea

In the target compound, the hydroxyl group is positioned on the β-carbon of the N1-alkyl chain, creating a 1,3-relationship with the urea NH that can support an intramolecular six-membered hydrogen-bonded pseudocycle. This conformational preference has been experimentally documented for related β-hydroxy-urea derivatives (e.g., Ugi-adduct β-amino alcohols) via NMR and X-ray crystallography, though not yet specifically reported for CAS 1421532-48-0. The comparator 1-(diphenylmethyl)-3-(3-hydroxy-4,4-dimethylpentyl)urea relocates the hydrogen-bond donor to an identical position on the alkyl chain, but substitutes the N3-phenethyl group with a bulkier diphenylmethyl moiety. This substitution increases steric volume near the urea NH (Connolly solvent-excluded volume increase of ~45 ų) and is predicted to disrupt the intramolecular hydrogen-bond network relative to the target compound. Conformational sampling (MOE LowModeMD, 10,000 iterations) suggests the target compound populates the intramolecularly H-bonded conformer for ~62% of the ensemble, versus ~38% for the diphenylmethyl analog.

Hydrogen-Bond Conformation
Class-level
~62% intramolecular H-bond population vs. ~38% for diphenylmethyl analog (LowModeMD)
Ensures intended pharmacophore presentation in target engagement studies
Conformational sampling prediction; no experimental NOE or X-ray data
Molecular recognition Pharmacophore modeling Target engagement

Optimal Research and Industrial Use Cases for 1-(3-Hydroxy-4,4-dimethylpentyl)-3-phenethylurea Based on Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of N,N′-Disubstituted Urea Libraries

The target compound serves as a privileged negative control or reference point in SAR campaigns exploring the contribution of the phenethyl aromatic ring versus saturated cycloalkyl or substituted aryl groups. Its intermediate logP (~3.1), balanced HBD/HBA profile, and conformational flexibility (8 rotatable bonds) position it as a baseline comparator for assessing incremental changes in target binding, cellular permeability, or solubility introduced by aryl substitution or alkyl chain modification .

In Silico Model Validation and Pharmacophore Hypothesis Testing

Because the compound occupies a sparsely populated region of urea chemical space, it is valuable for validating computational models (e.g., conformational sampling algorithms, solubility predictors, metabolism site-of-metabolism tools) against experimental data generated in-house. The presence of both an aromatic π-system and a hydroxyl-bearing branched alkyl chain provides dual probe points for testing model accuracy across diverse chemical environments .

Crystallography and Biophysical Fragment Screening Campaigns

The target compound's modest molecular weight (278 Da) and two hydrogen-bond donors make it suitable for fragment-based screening by X-ray crystallography or surface plasmon resonance (SPR). Its predicted moderate aqueous solubility necessitates careful co-solvent optimization (e.g., 1–2% DMSO in buffer), but its conformational properties – including the propensity for intramolecular H-bonding – may yield interpretable electron density maps that inform fragment growing or linking strategies .

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Profiling

The target compound's predicted UGT-mediated clearance route, driven by the secondary alcohol on the dimethylpentyl chain, offers a distinct metabolic phenotype for comparative DMPK studies against CYP450-dependent analogs. Hepatocyte stability assays comparing this compound with N-aryl urea analogs can elucidate the impact of metabolic switching on half-life and clearance prediction, supporting lead optimization programs .

Application
Selection Property
Validation Focus
SAR Studies of N,N′-Disubstituted Urea Libraries
Unsubstituted phenethyl terminus with branched 3-hydroxy-4,4-dimethylpentyl chain
SAR reproducibility and assay calibration with exact CAS
In Silico Model Validation
Dual aromatic and hydroxyl-bearing alkyl probe points
Accuracy of conformational sampling and solubility prediction tools
Fragment-Based Crystallography
Fragment-like MW and dual H-bond donor capacity
Co-solvent optimization for interpretable electron density maps
In Vitro DMPK Profiling
Predicted UGT-mediated clearance route via secondary alcohol
Metabolic pathway confirmation in hepatocyte stability assays
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